molecular formula C8H15NO B1313097 4-(Dimethylamino)cyclohexanone CAS No. 40594-34-1

4-(Dimethylamino)cyclohexanone

Cat. No. B1313097
CAS RN: 40594-34-1
M. Wt: 141.21 g/mol
InChI Key: LMBFUMXVHAJSNJ-UHFFFAOYSA-N
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Description

4-(Dimethylamino)cyclohexanone, also known as DMAC, is a tertiary amine with a ketonic functional group. It has a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol .


Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)cyclohexanone consists of a cyclohexanone ring with a dimethylamino group attached. The InChI code for the compound is 1S/C8H15NO/c1-9(2)7-3-5-8(10)6-4-7/h7H,3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

4-(Dimethylamino)cyclohexanone is a liquid at room temperature . It has a density of 1.0±0.1 g/cm³, a boiling point of 213.3±33.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has a polar surface area of 20.3 Ų .

Scientific Research Applications

Application in the Synthesis of Isoxazolone-Type Heterocycles

  • Summary of the Application : “4-(Dimethylamino)cyclohexanone” is used as a reagent in the synthesis of isoxazolone-type heterocycles . Isoxazolones are a type of organic compound and functional group found in a variety of chemical compounds. They have applications in the pharmaceutical industry and materials science.

Application in the Synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one

  • Summary of the Application : “4-(Dimethylamino)cyclohexanone” is used as a reagent in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one . This compound has potential applications in the pharmacological field as antibacterial, anticonvulsant, antifungal, antidiabetic, anticancer and also used as fungicides and insecticides in agro-chemistry .
  • Methods of Application or Experimental Procedures : The synthesis involves the application of catalysts based on silver nanoparticles in the reaction . The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides .

Application in the Synthesis of N-heterocyclic Carbene (NHC) Ligands

  • Summary of the Application : “4-(Dimethylamino)cyclohexanone” is used in the synthesis of N-heterocyclic carbene (NHC) ligands . NHC ligands are a type of organic compound that are widely used in organometallic chemistry.

Application in the Synthesis of 2-((Dimethylamino)methylene)cyclohexane-1,3-dione

  • Summary of the Application : “4-(Dimethylamino)cyclohexanone” is used as a reagent in the synthesis of 2-((Dimethylamino)methylene)cyclohexane-1,3-dione . This compound has potential applications in the pharmacological field.
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of “4-(Dimethylamino)cyclohexanone” with other organic compounds under specific conditions to form the desired compound .

Application in the Synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one

  • Summary of the Application : “4-(Dimethylamino)cyclohexanone” is used as a reagent in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one . This compound has potential applications in the pharmacological field as antibacterial, anticonvulsant, antifungal, antidiabetic, anticancer and also used as fungicides and insecticides in agro-chemistry .
  • Methods of Application or Experimental Procedures : The synthesis involves the application of catalysts based on silver nanoparticles in the reaction . The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides .

Safety And Hazards

4-(Dimethylamino)cyclohexanone may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

4-(dimethylamino)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9(2)7-3-5-8(10)6-4-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBFUMXVHAJSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438804
Record name 4-(dimethylamino)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)cyclohexanone

CAS RN

40594-34-1
Record name 4-(dimethylamino)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)cyclohexan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4.96 gm (26.8 mMol) 4-dimethylamino-1-cyclohexanone ethylene ketal were dissolved in 50 mL formic acid and the solution stirred at reflux for 18 hours. The reaction mixture was then cooled to ambient and the volatiles removed under reduced pressure to give 3.78 gm (100%) of the title compound.
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

To a suspension of 1,4-cyclohexanedione monoethyleneketal (3.82 g, 24.6 mmol) and dimethylamine hydrochloride (2.00 g, 24.6 mmol) in 1,2-dichloroethane (50 ml) were dropwise added triethylamine (4.2 ml, 29.6 mmol) and DBU (1,8-diazabicyclo-[5.4.0]-7-undecene) (4.4 ml), and the mixture was stirred for 10 minutes. To the mixture was added triacetoxyborohydride (7.68 g, 34.4 mmol), and the mixture was stirred for 4.5 hours. Precipitate was filtered off, and the filtrate was concentrated to give crude product (6.34 g), which was dissolved in water (10 ml). To the mixture was dropwise added concentrated hydro-chloric acid (6 ml), and the mixture was stirred for 48 hours. The reaction mixture was diluted with water and washed twice with ether. The aqueous layer was made basic with sodium hydroxide and extracted with ether twice. The extract was washed with saturated sodium chloride solution, dried with potassium carbonate and purified by evaporation to give 4-dimethylaminocyclohexanone (0.59 g, 17%).
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
DBU
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
7.68 g
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a suspension of 1,4-cyclohexanedione monoethylene-ketal (3.82 g, 24.6 mmol) and dimethylamine hydrochloride (2.00 g, 24.6 mmol) in 1,2-dichloroethane (50 ml) were dropwise added triethylamine (4.2 ml, 29.6 mmol) and DBU (1,8-diazabicyclo-[5.4.0]-7-undecene) (4.4 ml), and the mixture was stirred for 10 minutes. To the mixture was added triacetoxyborohydride (7.68 g, 34.4 mmol), and the mixture was stirred for 4.5 hours. Precipitate was filtered off, and the filtrate was concentrated to give crude product (6.34 g), which was dissolved in water (10 ml). To the mixture was dropwise added concentrated hydrochloric acid (6 ml), and the mixture was stirred for 48 hours. The reaction mixture was diluted with water and washed twice with ether. The aqueous layer was made basic with sodium hydroxide and extracted with ether twice. The extract was washed with saturated sodium chloride solution, dried with potassium carbonate and purified by evaporation to give 4-dimethylaminocyclohexanone (0.59 g, 17%).
[Compound]
Name
1,4-cyclohexanedione monoethylene-ketal
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
DBU
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
7.68 g
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)cyclohexanone
Reactant of Route 2
4-(Dimethylamino)cyclohexanone
Reactant of Route 3
Reactant of Route 3
4-(Dimethylamino)cyclohexanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Dimethylamino)cyclohexanone
Reactant of Route 5
4-(Dimethylamino)cyclohexanone
Reactant of Route 6
4-(Dimethylamino)cyclohexanone

Citations

For This Compound
24
Citations
D Lednicer, PF Von Voigtlander… - Journal of Medicinal …, 1980 - ACS Publications
Investigation of central nervous system activity of phenylcyclohexylamines was continued by preparation of “reversed" analogues. Following the unexpected finding of analgesic activity …
Number of citations: 54 pubs.acs.org
D Lednicer, PF VonVoigtlander… - Journal of Medicinal …, 1981 - ACS Publications
The effect on potency of modification of the carbonyl function of analgesics derived from 4-(dimethylamino)-4-arylcyclohexan-1-one was studied by reduction and by addition of …
Number of citations: 30 pubs.acs.org
GE DuBois, GA Crosby… - Journal of Medicinal …, 1981 - ACS Publications
The residue was taken up in water and methylene chloride. The organic layer was washed with water and brine and taken to dryness. The residual solid was recrystallized twice from …
Number of citations: 74 pubs.acs.org
LL Martin, M Worm, MN Agnew, H Kruse… - Journal of Medicinal …, 1981 - ACS Publications
Chemistry. Low-temperature metalation of benzanilide with n-butyllithium, addition of 4-(dimethylamino) cyclo-hexanone, and aqueous acidic quenching with concomitant lactonization …
Number of citations: 3 pubs.acs.org
D Lednicer, PF Von Voigtlander… - Journal of Medicinal …, 1981 - ACS Publications
Derivatives of 4-aryl-4-(dimethylamino) cyclohexan-l-ones substituted by m-hydroxy groups were obtained by using as a key reaction the displacement of cyanide from the-aminonitrile …
Number of citations: 20 pubs.acs.org
H Fujiwara, I Okabayashi - Journal of the Mass Spectrometry Society …, 1991 - jstage.jst.go.jp
… ‘2’ The crude 4-dimethylaminocyclohexanone was chromatographed on alumina (Merck, Aluniniumoxid 90) using ether. ' A solution of crude 4—dimethylaminocyclohexanone (0.05 mol…
Number of citations: 4 www.jstage.jst.go.jp
M Kawai, M Chorev, J Marin-Rose… - Journal of medicinal …, 1980 - ACS Publications
A series of analogues of the dipeptide sweetener L-aspartyl-L-phenylalanine methyl ester having hydroxyand/or methoxy substitution on the aromatic ring was synthesized and tasted. …
Number of citations: 35 pubs.acs.org
V Hadjipvlidis - 1985 - search.proquest.com
ProQuest Dissertations Page 1 SUMMARY SYNTHESIS AND REACTIONS OF SOME SPIROHETEROCYCLIC COMPOUNDS by V. Hadjipavlidis The object of this investigation was to …
Number of citations: 4 search.proquest.com
HJ Shue, MJ Green, J Berkenkoph… - Journal of Medicinal …, 1980 - ACS Publications
The preparation and topical antiinflammatory potencies of a series of 7a-halogeno-16-substituted-prednisolone derivatives are described. The 7a-chloro, 7a-bromo, and 7o-iodo …
Number of citations: 17 pubs.acs.org
L Wang, Q Feng, X Wang, M Pei, G Zhang - New Journal of Chemistry, 2012 - pubs.rsc.org
A novel cationic polythiophene derivative, poly[N,N,N-trimethyl-4-(thiophen-3-ylmethylene)cyclohexanaminium chloride] (PTCA-Cl), has been prepared successfully and applied as a …
Number of citations: 24 pubs.rsc.org

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